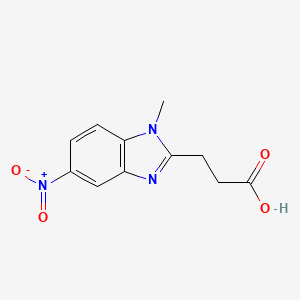![molecular formula C7H13NO B11825047 {5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11825047.png)
{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol is a bicyclic compound featuring a unique azabicyclo structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the azabicyclo[3.1.0]hexane core makes it a valuable scaffold in the development of bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol typically involves the cyclopropanation of suitable precursors. One common method is the metal-mediated cyclopropanation domino reaction of chain enynes, which relies on in situ-generated metal carbene species in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . Another approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to deliver conformationally restricted aza[3.1.0]bicycles .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the metal-mediated cyclopropanation reaction, which offers advantages in terms of substrate scope and scalability. The use of transition metal catalysts ensures high yields and efficient synthesis, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of {5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The azabicyclo structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Shares the azabicyclo core but lacks the methyl and hydroxyl groups.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains additional methyl groups, which may alter its chemical properties and reactivity.
CHF2-substituted 3-azabicyclo[3.1.0]hexane:
Uniqueness
{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the methyl substitution enhances its reactivity and potential for forming diverse derivatives .
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(5-methyl-3-azabicyclo[3.1.0]hexan-1-yl)methanol |
InChI |
InChI=1S/C7H13NO/c1-6-2-7(6,5-9)4-8-3-6/h8-9H,2-5H2,1H3 |
Clave InChI |
HFXDZFUQSKAQNC-UHFFFAOYSA-N |
SMILES canónico |
CC12CC1(CNC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


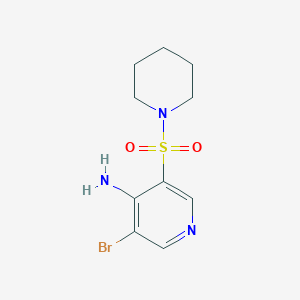


![2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile](/img/structure/B11824980.png)

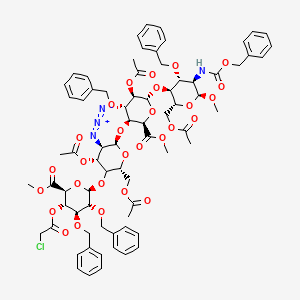
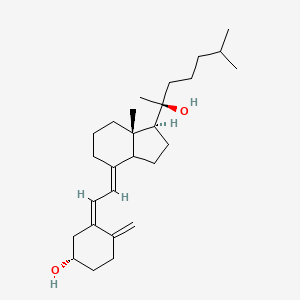
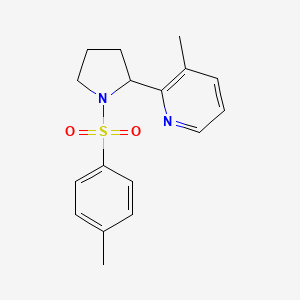
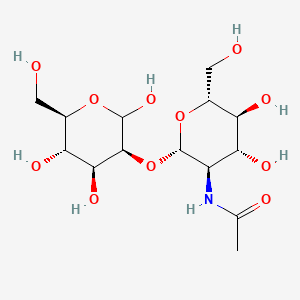
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)
![4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose](/img/structure/B11825022.png)
